methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate
Description
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a substituted pyrazole heterocycle. The pyrazole moiety is substituted with a methoxy group at the 3-position and a methyl group at the 1-position, while the benzoate ester occupies the 4-position of the benzene ring.
The compound’s synthesis likely involves coupling a pyrazole-4-carboxylic acid derivative with methyl 4-aminobenzoate, followed by functionalization of the pyrazole ring.
Properties
IUPAC Name |
methyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-8-11(13(16-17)20-2)12(18)15-10-6-4-9(5-7-10)14(19)21-3/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJEEUONXDRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate exhibits significant antiproliferative effects against various cancer cell lines. For example, one study demonstrated that the compound inhibits cell growth in HeLa cells by inducing G2/M phase arrest and disrupting microtubule formation, suggesting a mechanism involving tubulin polymerization inhibition .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Research indicates that derivatives with similar structures possess moderate to good efficacy against several bacterial strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The presence of the pyrazole ring is believed to play a crucial role in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects on HeLa cells | Induced G2/M arrest; inhibited microtubule formation |
| Study B | Assess antimicrobial activity against E. coli | Minimum inhibitory concentration (MIC) of 12 µg/mL |
| Study C | Investigate anti-inflammatory properties | Significant reduction in inflammatory markers in vitro |
Mechanism of Action
The mechanism of action of methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Target Compound
- Backbone : Methyl benzoate linked to a 3-methoxy-1-methylpyrazole via an amide bond.
- Key Substituents :
- Pyrazole: 3-OCH₃, 1-CH₃.
- Benzoate: 4-ester group.
Analogous Compounds
Quinoline-Piperazine Benzoates (C1–C7) Backbone: Methyl benzoate linked to a quinoline-carbonyl-piperazine group. Variations: Halogen (Br, Cl, F), methylthio (-SCH₃), methoxy (-OCH₃), or trifluoromethyl (-CF₃) substituents on the quinoline’s phenyl ring.
Pyridazine/Isoxazole Benzoates (I-6230, I-6273, etc.) Backbone: Ethyl benzoate linked to pyridazine or isoxazole rings via phenethylamino/thio/oxy spacers. Key Feature: Adjacent nitrogen atoms (pyridazine) or oxygen-nitrogen systems (isoxazole), altering electronic properties.
Pyrazole-Amide Derivatives (Compound 38) Backbone: Ethyl benzoate linked to a carbamoylpyrazole via tetrafluoropropoxy and amino groups. Key Feature: Fluorinated alkyl chains enhance metabolic stability and lipophilicity.
Substituent Effects
| Compound Class | Heterocycle | Substituent Effects on Properties |
|---|---|---|
| Target Compound | Pyrazole | 3-OCH₃ increases electron density; 1-CH₃ enhances steric bulk, potentially reducing reactivity. |
| Quinoline-Piperazine | Quinoline | Electron-withdrawing halogens (C2–C4) improve oxidative stability; -CF₃ (C7) increases lipophilicity. |
| Pyridazine/Isoxazole | Pyridazine | Adjacent N atoms increase polarity; isoxazole’s O/N system enhances hydrogen-bonding capacity. |
| Pyrazole-Amide (38) | Pyrazole | Tetrafluoropropoxy group introduces strong electron-withdrawing effects and metabolic resistance. |
Comparison with Analogous Syntheses
- Insights : The target compound’s synthesis may align with moderate yields (50–60%), similar to pyrazole-amide derivatives, due to steric and electronic factors.
Physicochemical and Spectral Properties
Predicted Properties of Target Compound
- Molecular Weight : ~319.3 g/mol (C₁₄H₁₅N₃O₄).
- Melting Point: Likely 100–150°C, comparable to quinoline-piperazine derivatives (reported as solids) .
Spectral Data Comparison
Biological Activity
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic compound belonging to the class of pyrazole derivatives. Its structure includes a benzoate ester and a pyrazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves:
- Formation of the Pyrazole Ring : Through cyclocondensation of hydrazine with a β-diketone or β-ketoester.
- Amidation : Reaction with 4-aminobenzoic acid to form the amide linkage.
- Esterification : Final esterification step using methyl alcohol in the presence of an acid catalyst.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways. For instance, it has been shown to activate caspase pathways and downregulate anti-apoptotic proteins .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in inflammatory processes.
- Receptor Modulation : It may interact with various receptors, acting as either an agonist or antagonist depending on the target tissue .
Case Studies
Several studies have highlighted the biological activities of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring and benzoate moiety can significantly alter the biological activity of the compound. Substituents on the pyrazole ring have been shown to enhance or diminish anti-inflammatory and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
